4-Hydroxy-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine core with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antibacterial and anticancer agents . In materials science, it is used as a ligand in the synthesis of metal complexes for catalysis and as a component in dye-sensitized solar cells . Additionally, it finds applications in chemical biology as a molecular sensor and in self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes and disrupts essential metabolic processes . In anticancer research, it interferes with cellular signaling pathways and induces apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds such as 1,5-naphthyridines and 1,6-naphthyridines. While all these compounds share a naphthyridine core, their functional groups and positions differ, leading to variations in their chemical reactivity and biological activities . For example, 1,5-naphthyridines exhibit different binding affinities and selectivities towards biological targets compared to 1,8-naphthyridines .
Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
Properties
CAS No. |
37976-17-3 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7-5-2-1-3-10-8(5)11-4-6(7)9(13)14/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
KBPHGYUXEIDPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)C(=O)O)N=C1 |
Origin of Product |
United States |
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